molecular formula C18H25N3O3 B2899345 tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 876592-69-7

tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Número de catálogo: B2899345
Número CAS: 876592-69-7
Peso molecular: 331.416
Clave InChI: MCMNWJRFJGAMES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic framework with a pyridin-3-yl substituent at position 4 and a tert-butyl carbamate group at position 6. This molecule serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and modulators of biological targets . Its spiro[4.5]decane core provides conformational rigidity, while the pyridine ring contributes to hydrogen bonding and π-π interactions, enhancing target binding affinity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a ketone or aldehyde. This step often requires the use of a strong acid or base to facilitate the cyclization.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the spirocyclic intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring or the spirocyclic nitrogen atoms. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group or the pyridine ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions might involve amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Halogenation with N-bromosuccinimide (NBS), nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic chemistry, tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of spirocyclic compounds, which are often found in natural products and pharmaceuticals.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its spirocyclic structure is known to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to modulate biological pathways makes it a promising lead compound in the search for new drugs.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

a) tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1375303-54-0)

  • Key Differences : Replaces the pyridin-3-yl group with a 4-fluorophenyl substituent.
  • However, the absence of a nitrogen heterocycle reduces hydrogen-bonding capacity .

b) tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 191805-29-5)

  • Key Differences : Lacks the pyridin-3-yl group at position 3.
  • Impact : Simplifies the structure, reducing steric hindrance and polarity. This derivative is often used as a precursor for further functionalization .

c) tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-17-4)

  • Key Differences : Positional isomer with the carboxylate group at position 2 instead of 7.
  • Impact : Alters the spatial orientation of the carbamate group, affecting binding to biological targets. Reported molecular weight: 240.34 g/mol; Log S (solubility): -2.5 .

Variations in Spiro Ring Systems

a) tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1341039-08-4)

  • Key Differences : Spiro[4.6]undecane core (6-membered ring vs. 5-membered in the reference compound).
  • Molecular weight: 268.35 g/mol .

b) tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)

  • Key Differences : Spiro[5.5]undecane system with a ketone at position 8.
  • Impact : The larger spiro framework may influence pharmacokinetic properties, such as membrane permeability and bioavailability .

Positional and Functional Group Isomers

a) tert-Butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1402148-95-1)

  • Key Differences : Incorporates a trifluoromethylphenyl group at position 4.
  • Impact : The CF₃ group enhances lipophilicity and metabolic resistance, making it suitable for CNS-targeting applications. Molecular formula: C₂₀H₂₅F₃N₂O₃ .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Log S Bioavailability Score
Target Compound (Not listed) C₁₈H₂₅N₃O₃ ~331.42 Pyridin-3-yl -3.1* 0.55*
4-(4-Fluorophenyl) analog (1375303-54-0) C₁₉H₂₄FN₂O₃ 357.41 4-Fluorophenyl -2.8 0.60
2-Carboxylate isomer (336191-17-4) C₁₃H₂₄N₂O₂ 240.34 Position 2 carboxylate -2.5 0.45
Spiro[4.6]undecane analog (1341039-08-4) C₁₄H₂₄N₂O₃ 268.35 Spiro[4.6] core -2.2 0.50

*Estimated based on structural analogs.

Actividad Biológica

Tert-butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate, with the CAS number 876592-69-7, is a complex organic compound notable for its spirocyclic structure and pyridine moiety. This compound has attracted attention in medicinal chemistry due to its potential pharmacological properties, particularly in the context of enzyme inhibition and cancer therapy.

  • Molecular Formula : C18_{18}H25_{25}N3_{3}O3_{3}
  • Molecular Weight : Approximately 331.41 g/mol
  • Structure : The compound features a spirocyclic arrangement, which is significant for its biological activity.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that metabolizes endocannabinoids, and its inhibition can lead to increased levels of these signaling molecules. This has potential implications for:

  • Pain Management : Elevated endocannabinoid levels may enhance analgesic effects.
  • Neuroprotection : Modulating endocannabinoid signaling could offer protective benefits in neurodegenerative diseases.

Antitumor Properties

Preliminary studies suggest that compounds with similar structures exhibit antitumor activity by modulating various signaling pathways involved in cancer cell proliferation and survival. For instance, the spirocyclic structure may enhance binding affinity to specific protein targets, which is crucial for developing effective anticancer agents.

Case Study: Interaction with Kinases

Research has indicated that this compound may effectively bind to cyclin-dependent kinases (CDKs), such as CDK8 and CDK19. These kinases play pivotal roles in cell cycle regulation and are often dysregulated in cancer. The interaction studies reveal:

  • Binding Affinity : Compounds with similar structural features showed significant binding to CDKs.
  • Impact on Signaling Pathways : Inhibition of these kinases can lead to altered cancer cell signaling, potentially reducing tumor growth.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions aimed at modifying its structure to enhance biological activity. The following steps are commonly employed:

  • Formation of Spirocyclic Structure : Utilizing cyclization reactions.
  • Pyridine Substitution : Incorporating the pyridine moiety through electrophilic aromatic substitution.

These synthetic routes are essential for generating derivatives that may possess improved pharmacological properties.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decaneC14_{14}H22_{22}N2_{2}O5_{5}Lacks pyridine; used in similar studies
Tert-butyl 4-(phenyl)-2,8-diazaspiro[4.5]decaneC18_{18}H25_{25}N3_{3}O3_{3}Similar spirocyclic structure; different substituent
Tert-butyl 1-Oxa-8-Azaspiro[4.5]decaneC16_{16}H23_{23}N3_{3}O3_{3}Contains an oxygen atom in the ring; different reactivity

The uniqueness of this compound lies in its specific pyridine substitution, which significantly influences its biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving spirocyclic ring formation and pyridinyl group introduction. Key steps include:

  • Spirocyclic core construction : Use Boc-protected intermediates (e.g., tert-butyl diazaspiro[4.5]decane carboxylate derivatives) as starting materials .
  • Pyridinyl substitution : Optimize coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) with pyridin-3-yl boronic acids. Catalytic systems like Pd(dba)₂/XPhos in DMF at 70–90°C improve regioselectivity .
  • Yield optimization : Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 4:1) and purify via silica gel chromatography. Typical yields range from 60–98% depending on steric hindrance .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogous spirocyclic compounds (e.g., δ ~1.4 ppm for tert-butyl protons, pyridinyl aromatic signals at δ 7.2–8.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (ACN:H₂O gradient) to confirm >95% purity. HRMS (ESI) should match the theoretical [M+H]+ (e.g., m/z calc. 358.19) .
  • X-ray crystallography : Resolve spirocyclic conformation and hydrogen-bonding patterns in single crystals grown from EtOAc/hexane .

Q. What storage conditions are critical for maintaining the compound’s stability?

  • Storage protocol :

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar).
  • Avoid moisture: Use molecular sieves in storage vials to prevent hydrolysis of the Boc group .
  • Lyophilized solids are stable for >12 months; solutions in DMSO should be aliquoted and used within 3 months .

Q. How does the compound behave in common solvents, and what solubility challenges arise in biological assays?

  • Solubility profile :

  • Highly soluble in DMSO (up to 50 mM) and dichloromethane; poorly soluble in water (<0.1 mg/mL).
  • For in vitro assays: Pre-dissolve in DMSO (≤1% v/v final concentration) and dilute in PBS or cell media .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during pyridinyl group installation?

  • Catalytic control : Iridium-catalyzed asymmetric amination can enhance enantioselectivity for chiral spirocenters .
  • Steric directing groups : Temporarily introduce ortho-substituents on the pyridine ring to block undesired coupling sites .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across assays) be systematically resolved?

  • Troubleshooting steps :

  • Validate compound integrity post-assay (e.g., LC-MS to detect degradation).
  • Standardize assay conditions (pH, serum content) to minimize protein binding artifacts .
  • Compare with structurally similar analogs (e.g., fluorophenyl or benzyl derivatives) to isolate pharmacophore contributions .

Q. What computational tools predict the spirocyclic system’s conformational effects on target binding?

  • Modeling approaches :

  • Molecular dynamics (MD) simulations : Assess ring puckering and flexibility using AMBER or GROMACS .
  • Docking studies : Use AutoDock Vina to map interactions with kinase ATP pockets or GPCRs, leveraging X-ray data from related spiro compounds .

Q. How are trace impurities (<0.1%) identified and quantified during scale-up synthesis?

  • Advanced analytics :

  • UPLC-QTOF : Detect low-abundance byproducts (e.g., de-Boc derivatives or oxidation products).
  • NMR relaxation methods : Apply ¹³C-DEPT to identify impurities with overlapping ¹H signals .

Q. What methodologies mitigate solubility limitations in in vivo pharmacokinetic studies?

  • Formulation strategies :

  • Nanoemulsions or cyclodextrin complexes improve aqueous solubility .
  • Prodrug derivatives (e.g., phosphate esters) enhance bioavailability .

Q. How do environmental factors (pH, temperature) influence the compound’s degradation pathways?

  • Stability studies :
  • Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • Acidic conditions (pH <3) hydrolyze the Boc group; neutral/basic conditions favor oxo-group oxidation .

Propiedades

IUPAC Name

tert-butyl 1-oxo-4-pyridin-3-yl-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)21-9-6-18(7-10-21)14(12-20-15(18)22)13-5-4-8-19-11-13/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMNWJRFJGAMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.